molecular formula C17H23BrN2O2 B2955497 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415463-38-4

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2955497
CAS No.: 2415463-38-4
M. Wt: 367.287
InChI Key: UJNVLOWHXCXYDP-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a synthetic chemical compound of significant interest in medicinal chemistry research, with a molecular formula of C17H23BrN2O2 and a molecular weight of 367.3 g/mol. This reagent features a hybrid structure incorporating two privileged pharmacophores recognized in drug discovery: a morpholine ring and a piperidine moiety . The morpholine ring is a common feature in central nervous system (CNS) active drug candidates due to its ability to enhance solubility and improve brain permeability by acting as a versatile scaffold and modulating pharmacokinetic properties . The piperidine moiety is a fundamental structural element in numerous bioactive molecules and natural products, such as the alkaloid piperine from black pepper, which is noted for its diverse pharmacological activities . The specific arrangement of the 2-bromobenzyl group linked to the morpholine nitrogen, combined with the piperidine carboxamide functionalization, makes this compound a valuable intermediate for probing structure-activity relationships. It is primarily intended for use as a building block in the synthesis of novel chemical entities or as a standard in analytical studies. Researchers can employ this compound to explore its potential interactions with various biological targets, including enzymes and receptors implicated in disease pathways. This product is strictly labeled For Research Use Only (RUO) and is not manufactured for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c18-15-7-3-2-6-14(15)12-19-10-11-22-16(13-19)17(21)20-8-4-1-5-9-20/h2-3,6-7,16H,1,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNVLOWHXCXYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the initial formation of the bromophenylmethyl intermediate, followed by its reaction with piperidine and morpholine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include phenol derivatives, alcohol derivatives, and substituted bromophenyl compounds.

Scientific Research Applications

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine and morpholine rings can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)morpholine: Similar structure but lacks the piperidine ring.

    N-(4-Bromophenyl)morpholine: Similar structure but with different substitution patterns.

Uniqueness

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of both the piperidine and morpholine rings, which confer distinct chemical and biological properties. The combination of these rings with the bromophenyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biological Activity

The compound 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H23BrN2O2C_{17}H_{23}BrN_{2}O_{2} with a molecular weight of approximately 365.29 g/mol. The compound features a bromophenyl group, a piperidine carbonyl moiety, and a morpholine ring, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₇H₂₃BrN₂O₂
Molecular Weight365.29 g/mol
CAS Number2180605-40-5
DensityNot specified
Boiling PointNot specified

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The piperidine and morpholine rings are known to modulate receptor activity, which can influence various physiological processes such as neurotransmission and enzyme inhibition .

Antimicrobial Activity

Recent studies have indicated that morpholine derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antimicrobial efficacy .

Case Study:
In vitro tests demonstrated that similar morpholine derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anticancer Properties

Research into the anticancer potential of morpholine derivatives has revealed that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the bromophenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

Research Findings:
A study focusing on similar compounds found that they exhibited cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range. The specific pathways affected include those involved in apoptosis and cell signaling .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other morpholine derivatives can provide insights into its unique properties.

Compound NameBiological ActivityMIC/IC50 Values
4-(2-Bromobenzyl)morpholineAntimicrobialMIC: 0.5 μg/mL
4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholineAnticancer, AntimicrobialIC50: 10 μM
This compound Potentially high due to structural featuresTBD

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